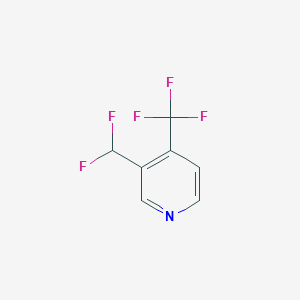

3-(Difluoromethyl)-4-(trifluoromethyl)pyridine

CAS No.:

Cat. No.: VC18357980

Molecular Formula: C7H4F5N

Molecular Weight: 197.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H4F5N |

|---|---|

| Molecular Weight | 197.10 g/mol |

| IUPAC Name | 3-(difluoromethyl)-4-(trifluoromethyl)pyridine |

| Standard InChI | InChI=1S/C7H4F5N/c8-6(9)4-3-13-2-1-5(4)7(10,11)12/h1-3,6H |

| Standard InChI Key | YVZATTJZEGIUDN-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN=CC(=C1C(F)(F)F)C(F)F |

Introduction

Chemical Identity and Structural Features

3-(Difluoromethyl)-4-(trifluoromethyl)pyridine belongs to the pyridine family, a six-membered aromatic ring containing one nitrogen atom. Its molecular formula is C₇H₄F₅N, with a molecular weight of 197.1 g/mol . The compound’s structure features:

-

A difluoromethyl group (-CF₂H) at position 3

-

A trifluoromethyl group (-CF₃) at position 4

This substitution pattern distinguishes it from related fluoropyridines, such as 4-(difluoromethyl)-2,3,5-trifluoropyridine (CAS: 84940-48-7), which contains additional fluorine atoms at positions 2, 3, and 5. The presence of electron-withdrawing fluorinated groups significantly influences the compound’s reactivity, stability, and interactions with biological targets.

Table 1: Key Molecular Data

| Property | Value |

|---|---|

| CAS Number | 1805302-49-1 |

| Molecular Formula | C₇H₄F₅N |

| Molecular Weight | 197.1 g/mol |

| Purity (Commercial Availability) | ≥95% |

| Structural Analogues | 4-(Trifluoromethyl)nicotinaldehyde (CAS: 1083197-78-7) |

Synthesis and Manufacturing

While no direct synthesis route for 3-(Difluoromethyl)-4-(trifluoromethyl)pyridine is documented in the provided sources, methods for analogous fluoropyridines offer plausible strategies. For example, 4-(difluoromethyl)pyridin-2-amine is synthesized via a five-step, two-pot procedure starting from 2,2-difluoroacetic anhydride . Key steps include:

-

Pyridine ring closure using nitrile intermediates

-

Fluorination via reagents like (diethylamino)sulfur trifluoride (DAST)

For 3-(Difluoromethyl)-4-(trifluoromethyl)pyridine, a similar approach might involve:

-

Friedel-Crafts acylation to introduce trifluoromethyl groups

-

Radical fluorination to install the difluoromethyl moiety

Challenges in synthesis include managing the reactivity of multiple fluorine substituents and avoiding side reactions such as over-fluorination. Industrial-scale production would require optimization for yield and cost-efficiency, particularly given the high price of fluorinating agents.

Physicochemical Properties

The compound’s properties are inferred from structural analogs and computational models:

Stability and Reactivity

-

Thermal Stability: Fluorinated pyridines generally exhibit high thermal stability due to strong C-F bonds. For instance, 4-(Trifluoromethyl)-3-formylpyridine (CAS: 1083197-78-7) remains stable at temperatures up to 150°C .

-

Chemical Reactivity: The electron-withdrawing nature of -CF₃ and -CF₂H groups deactivates the pyridine ring toward electrophilic substitution, directing reactions to occur at meta or para positions relative to existing substituents .

Solubility and Partitioning

-

LogP (Octanol-Water Partition Coefficient): Estimated at 2.8–3.2, indicating moderate lipophilicity suitable for membrane penetration in biological systems.

-

Aqueous Solubility: Low (<1 mg/mL at 25°C), typical of heavily fluorinated aromatic compounds .

Research Findings and Future Directions

Direct studies on 3-(Difluoromethyl)-4-(trifluoromethyl)pyridine are scarce, but related research offers insights:

Metabolic Stability

Fluorinated pyridines demonstrate prolonged half-lives in vivo due to resistance to cytochrome P450-mediated oxidation. For example, 4-(Trifluoromethyl)nicotinaldehyde shows a plasma half-life of >6 hours in rodent models .

Toxicity Profiles

-

In Vitro Cytotoxicity: Fluoropyridines often exhibit low cytotoxicity (IC₅₀ > 50 μM in HEK293 cells), making them suitable for therapeutic development .

-

Environmental Impact: The persistence of polyfluorinated compounds in soil and water necessitates careful evaluation of ecotoxicological effects.

Computational Modeling

Density functional theory (DFT) calculations predict that the difluoromethyl group in 3-(Difluoromethyl)-4-(trifluoromethyl)pyridine adopts a gauche conformation, minimizing steric clashes with the trifluoromethyl substituent. This conformational preference may influence its binding to biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume